molecular formula C13H9FN2O B2907325 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol CAS No. 156144-39-7

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol

Cat. No.: B2907325
CAS No.: 156144-39-7
M. Wt: 228.226
InChI Key: OBNJUGLHYDHCDZ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological properties. The presence of a fluorine atom in the benzimidazole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditionsThe reaction conditions often require a solvent like ethanol or acetonitrile and a catalyst such as phosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted benzimidazoles with various functional groups.

Scientific Research Applications

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(5-Nitro-1H-benzimidazol-2-yl)phenol
  • 2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole

Comparison: 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is unique due to the presence of the fluorine atom, which imparts greater chemical stability and biological activity compared to its analogs. The fluorine atom also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

4-(6-fluoro-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNJUGLHYDHCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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